
Vanillylamine, N-heptanoyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanillylamine, N-heptanoyl-, acetate is a chemical compound that belongs to the class of amides. It is commonly known as capsaicinamide acetate and is synthesized from vanillylamine and heptanoic anhydride. The compound is widely studied for its potential applications in scientific research and has shown promising results in various fields.
Wirkmechanismus
The mechanism of action of vanillylamine, N-heptanoyl-, acetate is not fully understood. However, it is believed to act as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in the perception of pain and temperature. The compound has also been shown to inhibit the activity of the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemische Und Physiologische Effekte
Vanillylamine, N-heptanoyl-, acetate has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including substance P and glutamate. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of vanillylamine, N-heptanoyl-, acetate is its ability to selectively modulate the activity of TRPV1 receptors. This makes it a useful tool in the study of pain mechanisms and may have potential applications in the development of new pain medications. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of vanillylamine, N-heptanoyl-, acetate. One potential direction is the development of new pain medications based on the compound. Another potential direction is the study of the compound's effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, the development of new synthesis methods for the compound may lead to improved yields and increased availability for scientific research.
Synthesemethoden
The synthesis of vanillylamine, N-heptanoyl-, acetate involves the reaction of vanillylamine with heptanoic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
Vanillylamine, N-heptanoyl-, acetate has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including neuroscience, pharmacology, and biochemistry. The compound is commonly used as a tool in the study of pain mechanisms and has been shown to modulate the activity of nociceptive neurons.
Eigenschaften
CAS-Nummer |
101030-69-7 |
|---|---|
Produktname |
Vanillylamine, N-heptanoyl-, acetate |
Molekularformel |
C17H25NO4 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
[4-[(heptanoylamino)methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H25NO4/c1-4-5-6-7-8-17(20)18-12-14-9-10-15(22-13(2)19)16(11-14)21-3/h9-11H,4-8,12H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
MHCUTVAZEAWWON-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)C)OC |
Kanonische SMILES |
CCCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)C)OC |
Andere CAS-Nummern |
101030-69-7 |
Synonyme |
Vanillylamine, N-heptanoyl-, acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



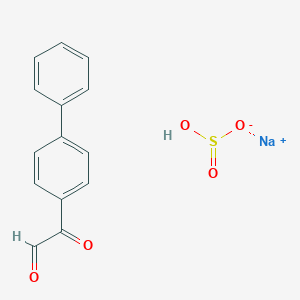
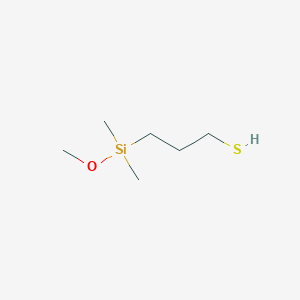
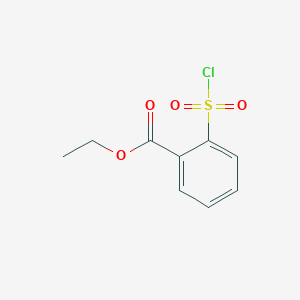
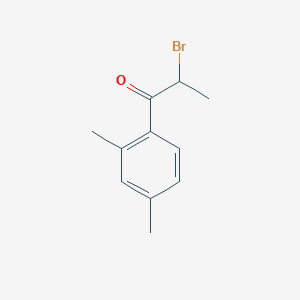
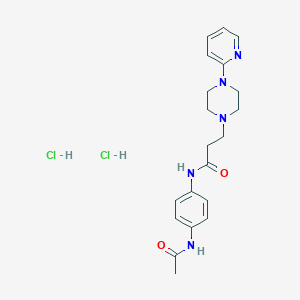
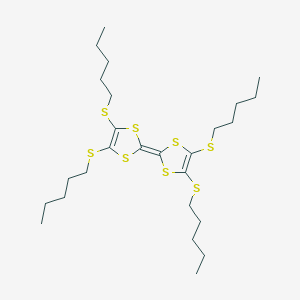
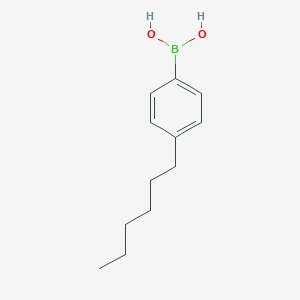
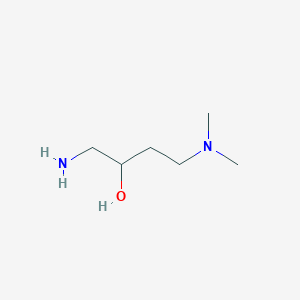
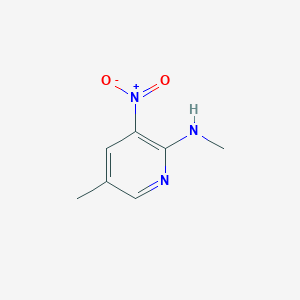
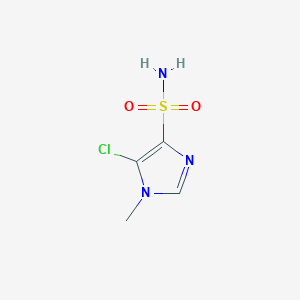
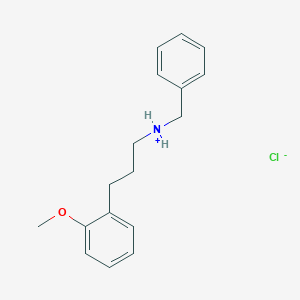
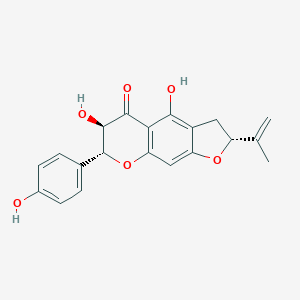
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)
